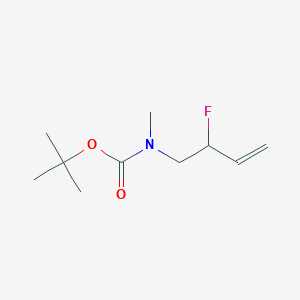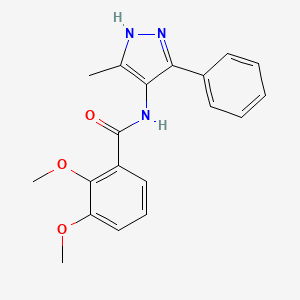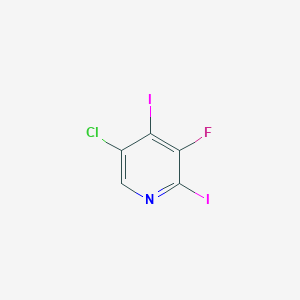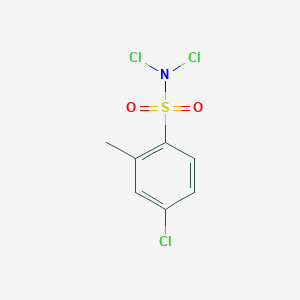![molecular formula C10H8ClF3O3S B12593350 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride CAS No. 647857-41-8](/img/structure/B12593350.png)
3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride in the presence of a catalyst such as N,N-Dimethylformamide. The reaction is carried out in a solvent like tetrahydrofuran at room temperature, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve solvents like dichloromethane and catalysts to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups onto the aromatic ring, while nucleophilic substitution can result in the formation of various substituted benzoyl derivatives.
Applications De Recherche Scientifique
3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The trifluoromethyl group and the sulfur atom play crucial roles in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxybenzoyl Chloride: Lacks the trifluoromethylsulfanyl group, making it less reactive in certain reactions.
4-Fluoro-3-(trifluoromethyl)benzoyl Chloride: Contains a fluorine atom instead of the methoxy groups, leading to different reactivity and applications.
Uniqueness
3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride is unique due to the presence of both methoxy groups and the trifluoromethylsulfanyl group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
647857-41-8 |
|---|---|
Formule moléculaire |
C10H8ClF3O3S |
Poids moléculaire |
300.68 g/mol |
Nom IUPAC |
3,4-dimethoxy-5-(trifluoromethylsulfanyl)benzoyl chloride |
InChI |
InChI=1S/C10H8ClF3O3S/c1-16-6-3-5(9(11)15)4-7(8(6)17-2)18-10(12,13)14/h3-4H,1-2H3 |
Clé InChI |
SOCFCVYOKNEPHR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)C(=O)Cl)SC(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B12593281.png)
![N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide](/img/structure/B12593282.png)

![N-[3-Iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12593296.png)


![2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12593308.png)

![Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate](/img/structure/B12593329.png)

![1-Azabicyclo[3.2.0]heptane, 5-(5-isoxazolylethynyl)-](/img/structure/B12593348.png)
![Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12593357.png)

